JWG-071 exerts its effects by selectively inhibiting the ERK5 kinase. The MEK5/ERK5 signaling pathway is implicated in cell proliferation, survival, and resistance to therapy in various cancers. This compound has been used in preclinical studies to investigate the biological consequences of blocking this pathway.
The diagram below illustrates the core mechanism of this compound and its downstream effects on cancer cell processes, as revealed by key studies.
The following table summarizes the key research findings from studies utilizing this compound.
| Cancer Model | Combination Treatment | Key Findings | Citation |
|---|---|---|---|
| NRAS-mutant Melanoma | MEK inhibitor (Trametinib) | Induced sustained G1 cell cycle arrest; suppressed Cyclin D1 and E2F target genes. | [1] |
| Endometrial Cancer | Standard Chemotherapy (Carboplatin/Paclitaxel) | Impaired NF-κB pathway; decreased cell proliferation and increased apoptosis; sensitized cells to chemo. | [2] |
| Various Cancers | TRAIL (Death Receptor Agonist) | Sensitized resistant cancer cells to extrinsic apoptosis; stabilized TP53INP2 protein. | [3] |
Based on the research, here are common methodologies for using this compound in in vitro experiments.
The Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1) or MAPK7, is a unique member of the mitogen-activated protein kinase (MAPK) family. It is distinguished by its large molecular size and a unique C-terminal tail that contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD) [1]. This structure allows ERK5 to directly shuttle to the nucleus and regulate gene expression, a function not shared by other MAPKs like ERK1/2 [1].
The pathway is typically activated by various stimuli, including growth factors, cytokines, and mechanical stress. The canonical activation cascade involves MEKK2/3 → MEK5 → ERK5. MEK5, the upstream kinase, specifically phosphorylates ERK5 on its TEY activation motif (Thr-218 and Tyr-220), leading to its full activation [2]. A critical feature of ERK5 is its role as a compensatory survival and resistance pathway. In cancers, inhibition of the parallel ERK1/2 pathway often leads to compensatory activation of ERK5, which sustains tumor cell proliferation and viability, thereby driving resistance to BRAF, MEK, or ERK1/2 inhibitors [3] [4]. This makes dual inhibition of ERK1/2 and ERK5 a promising therapeutic strategy to overcome drug resistance [3].
The following diagram illustrates the ERK5 signaling pathway and its interaction with the ERK1/2 pathway, highlighting the compensatory mechanism.
Diagram 1: The ERK5 signaling pathway and its compensatory relationship with the ERK1/2 pathway, showing points of inhibition by selective and dual-targeting chemical probes.
The table below summarizes key chemical probes for targeting the ERK5 pathway, including selective ERK5 inhibitors and a first-in-class dual ERK1/2-ERK5 inhibitor.
| Probe Name | Primary Target(s) | Biochemical IC₅₀ / Potency | Cellular EC₅₀ | Key Selectivity Features | Reported Uses & Notes |
|---|---|---|---|---|---|
| XMD8-92 [3] [5] | ERK5 | 0.364 µM [5] | 0.24 µM [5] | KINOMEscan selectivity score (S10): 0.007; highly selective over other kinases [5]. | Widely used tool compound; inhibits ERK5 autophosphorylation [3] [5]. |
| ERK5-IN-1 [5] | ERK5 | 0.162 ± 0.006 nM [5] | 0.09 ± 0.03 µM [5] | KINOMEscan selectivity score (S10): 0.007; excellent selectivity profile [5]. | Highly selective and potent; 90% oral bioavailability in mice; superior tool compound [5]. |
| SKLB-D18 [3] | ERK1/2 & ERK5 | Nanomolar potency for both targets [3] | Superior in vivo efficacy vs. BVD-523 or XMD8-92 combo [3] | Computationally designed for high specificity to ERK1/2 and ERK5 [3]. | First-in-class dual inhibitor; overcomes drug resistance; induces autophagy & ferroptosis [3]. |
To effectively utilize these probes, researchers should employ standardized assays to validate their activity and specificity in relevant biological systems.
This protocol measures a compound's ability to inhibit ERK5 activation in a cellular context.
This protocol is used to determine the functional consequences of ERK5 inhibition, alone or in combination with other pathway inhibitors.
When employing ERK5 chemical probes, researchers must be aware of several complexities in the field.
The field is moving beyond traditional kinase inhibition. The development of bifunctional degraders (e.g., PROTACs) that target ERK5 for proteasomal degradation is a promising new strategy. This approach simultaneously removes both the kinase and scaffolding functions of the protein, potentially overcoming the limitations of catalytic inhibition and providing a more powerful tool for probing ERK5 biology [1].
JWG-071 is recognized as the first kinase-selective chemical probe for ERK5 (Extracellular signal-Regulated Kinase 5, also known as MAPK7 or BMK1) [1] [2] [3]. Its core function is to selectively inhibit the kinase activity of ERK5.
The table below summarizes its key biochemical properties:
| Property | Detail |
|---|---|
| CAS Number | 2250323-50-1 [1] [2] [4] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [1] [2] [4] |
| Molecular Weight | 612.76-612.77 g/mol [1] [2] |
| Primary Target (IC₅₀) | ERK5 (88 nM) [1] [2] [4] |
| Secondary Target (IC₅₀) | LRRK2 (109 nM) [1] [2] [4] |
| Other Reported Activity | BET-selective inhibitor (BRD4, 1 μM IC₅₀) [1] |
| Chemical Probe Role | First reported for ERK5 kinase selectivity [1] |
ERK5 is a unique member of the MAPK family. It is twice the size of other MAPKs like ERK1/2 because it contains a large C-terminal tail with a nuclear localization signal (NLS) and a transcriptional activation domain (TAD) [5] [6]. This structure allows ERK5 to directly translocate to the nucleus and regulate gene expression, a function not shared by ERK1/2 [5]. The ERK5 signaling pathway is activated by various stimuli, including growth factors and stress, through a specific kinase cascade involving MEKK2/3 and its direct upstream activator, MEK5 [5] [6].
The following diagram illustrates the ERK5 signaling pathway and the point of inhibition by this compound.
ERK5 is activated by a specific kinase cascade. This compound inhibits active ERK5, preventing its signaling functions.
Preclinical studies have shown that this compound impairs cancer cell proliferation and survival, and can sensitize resistant cancer cells to other therapies.
| Cancer Type / Context | Key Findings with this compound | Proposed Mechanism |
|---|---|---|
| Endometrial Cancer | Reduces tumor cell proliferation and tumor growth in vivo; synergizes with standard chemotherapy [3]. | Mediated through the NF-κB transcription factor [3]. |
| TRAIL-Resistant Cancers | Sensitizes various cancer cells (endometrial, cervical, lung) to death receptor agonists (TRAIL, FasL) [7]. | ERK5 inhibition stabilizes TP53INP2 protein, enhancing caspase-8 activation and apoptosis [7]. |
| Triple-Negative Breast Cancer (TNBC) | Dual inhibition of ERK5 and PI3K/Akt pathways synergistically reduces proliferation and survival [8]. | Decreased phosphorylation of pro-survival protein Bad; restoration of p21 and induction of apoptosis [8]. |
The diagram below visualizes how this compound sensitizes cancer cells to death-receptor agonists.
This compound prevents ERK5-mediated degradation of TP53INP2, enabling effective caspase-8 activation and apoptosis upon death receptor stimulation.
For researchers looking to utilize this compound in their work, here are the standard protocols and conditions as cited in the literature.
This protocol is used to test the effect of this compound, alone or in combination with other agents, on cancer cell survival [8] [7].
The following formulation has been used for animal studies, specifically in mouse models of endometrial cancer [3].
This compound has established itself as a critical chemical probe for validating ERK5 as a therapeutic target in oncology. Evidence supports its role in:
Future work will focus on further clinical development of this compound and understanding the full therapeutic potential of ERK5 inhibition across a wider range of cancers [5] [3].
The tables below summarize the quantitative in vitro data available for JWG-071.
Table 1: Biochemical Binding and Cellular Activity of this compound
| Parameter | Value | Description / Experimental Context |
|---|---|---|
| ERK5 IC₅₀ | 88 nM | Concentration for 50% inhibition of ERK5 kinase activity in biochemical assays [1] [2]. |
| LRRK2 IC₅₀ | 109 nM | Concentration for 50% inhibition of LRRK2 kinase activity, showing its multi-kinase activity [1] [2]. |
| BRD4 IC₅₀ | 1 μM (approx.) | Demonstrates off-target activity against the bromodomain of BRD4; this compound was optimized from precursors with higher BRD4 affinity [2]. |
| Sensitization to TRAIL | Potentiation | Pre-treatment sensitizes various cancer cell lines (endometrial, cervical, lung, prostate) to TRAIL-induced cytotoxicity [3]. |
| Sensitization to Chemotherapy | Synergy | Synergizes with paclitaxel to reduce endometrial cancer cell viability and tumor xenograft growth [4]. |
Table 2: Cellular Efficacy in Cancer Models The following table details the effects of this compound in various cellular models.
| Cancer Type | Cell Line / Model | Observed Effect of this compound |
|---|---|---|
| Endometrial Cancer (EC) | Ishikawa, AN3CA, ARK1, ARK2 | Reduces EGF-induced cell proliferation; impairs clonogenic survival; synergizes with carboplatin/paclitaxel [4] [3]. |
| Multiple Cancers | HeLa (cervical), A549 (lung), LnCaP (prostate), SK-N-AS (neuroblastoma) | Sensitizes TRAIL-resistant cancer cells to TRAIL-induced apoptosis [3]. |
| Endometrial Cancer | Patient-derived xenograft (PDX) organoids | Sensitizes 3D organoid cultures to TRAIL-induced cell death [3]. |
Here are the methodologies for the key experiments cited in the data above.
The following diagrams, created using Graphviz, illustrate the signaling pathways and experimental logic related to this compound.
Diagram 1: ERK5 Signaling Pathway and this compound Mechanism This diagram shows the ERK5 pathway and how this compound inhibits it to promote cancer cell death.
This compound inhibits ERK5, blocking pro-survival signals and sensitizing cells to apoptosis.
Diagram 2: Experimental Workflow for Sensitization Studies This diagram outlines the key steps in the experiments that demonstrated this compound's ability to sensitize cells to death signals.
Key steps to evaluate this compound sensitization to TRAIL and chemotherapy-induced death.
The following methodologies are based on published research using JWG-071 to investigate cancer biology.
1. Sensitizing Cancer Cells to TRAIL-Induced Apoptosis This protocol is used to study how ERK5 inhibition overcomes resistance to death receptor agonists [1].
2. Investigating ERK5 in MAPKi Resistance This approach explores ERK5 as an escape pathway in cancers resistant to BRAF or MEK inhibitors [2] [3].
The following diagram illustrates the core signaling pathway involving ERK5 and the mechanisms of this compound action based on current research.
ERK5 Signaling Pathway and this compound Mechanism. The diagram shows the MEKK2/3-MEK5-ERK5 signaling cascade activated by growth factors/stress. Active ERK5 promotes proliferation and survival while inducing TP53INP2 degradation, which suppresses caspase-8 activation and apoptosis, contributing to therapy resistance. This compound inhibits ERK5 activity to block these processes [2] [1].
While this compound is a key research tool, other inhibitors are also used. The field is actively developing new compounds to overcome limitations of earlier molecules.
| Inhibitor | Key Characteristics | Reported Limitations |
|---|---|---|
| This compound | First kinase-selective chemical probe for ERK5; widely used in basic research [4] [5]. | Information on clinical development is limited in the public domain. |
| XMD8-92 | One of the earliest and most extensively used ERK5 inhibitors in preclinical studies [3] [6]. | Associated with paradoxical activation of ERK5's transcriptional domain and off-target effects [2] [6]. |
| Novel NAIMS (e.g., 4e) | New class of 1,4-dialkoxynaphthalene-imidazolium salt derivatives; shown to induce apoptosis and cell cycle arrest in HeLa cells [6]. | Early-stage research; efficacy and selectivity across broader cancer types require further validation [6]. |
| SKLB-D18 | A first-in-class single molecule designed to simultaneously inhibit both ERK1/2 and ERK5 to overcome compensatory activation [7]. | A new approach (polypharmacology); represents a different strategy than selective ERK5 inhibition [7]. |
The exploration of ERK5 as a therapeutic target is evolving rapidly. Future directions include:
The solubility of JWG-071 has been characterized primarily in DMSO. The table below summarizes the key quantitative data for preparing stock solutions [1] [2].
| Property | Value / Condition | Note |
|---|---|---|
| Solubility in DMSO | 100 mg/mL (163.20 mM) | Solution may require ultrasonication to dissolve. Hygroscopic DMSO can impact solubility; use newly opened containers [1]. |
| Recommended Stock Concentration | 10 mM - 25 mg/mL | Prepare in anhydrous DMSO [1] [3]. |
| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month [3] | Aliquot to avoid repeated freeze-thaw cycles [1]. |
This protocol is adapted from a 2021 study that used this compound to investigate ERK5 inhibition-induced autophagy and ER stress in human cancer cell lines [4].
The following diagram outlines the key steps for treating cells with this compound to study its effects on autophagy and ER stress.
Preparation of this compound Stock Solution:
Cell Plating and Treatment:
Incubation and Analysis:
For animal studies, this compound requires formulation using suitable solvents. The table below lists two standard in vivo protocols [1].
| Protocol | Solvent Composition | Final Concentration | Preparation Notes |
|---|
| Protocol 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] | ≥ 2.5 mg/mL (4.08 mM) [1] | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add saline to final volume. | | Protocol 2 | 10% DMSO + 90% Corn Oil [1] | ≥ 2.5 mg/mL (4.08 mM) [1] | 1. Dissolve this compound in DMSO. 2. Add corn oil and mix thoroughly. Use with caution for long-term dosing (> half a month). |
Introduction to JWG-071 this compound is a potent, selective inhibitor of the Extracellular Signal-Regulated Kinase 5 (ERK5, also known as BMK1 or MAPK7) [1]. The ERK5 signaling pathway is a member of the mitogen-activated protein kinase (MAPK) superfamily and has been genetically and pharmacologically validated as a potential therapeutic target in various cancers, including non-small cell lung cancer (NSCLC) [2] [1]. Using this compound allows researchers to modulate this pathway to study its role in cell proliferation, invasion, and tumor angiogenesis [1].
Key Physical and Chemical Properties The table below summarizes the essential information for handling this compound [3] [4] [5].
| Property | Value / Description |
|---|---|
| CAS Number | 2250323-50-1 [3] [5] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [3] [5] |
| Molecular Weight | 612.76 g/mol [3] [4] [5] |
| Appearance | Light yellow to yellow solid [3] |
| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (2 years) or -20°C (1 year) [3] |
| Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) [5] |
Stock Solution Preparation and Formulation The following tables provide quantitative data for preparing stock solutions and recommended formulations for experimental use.
Table 1: In Vitro Stock Solution Preparation (DMSO) For cell-based assays, prepare a concentrated stock solution in DMSO. The solubility of this compound in DMSO is at least 100 mg/mL (163.20 mM) [3].
| Target Concentration | Amount of this compound to Dissolve in 1 mL DMSO |
|---|---|
| 10 mM | 6.13 mg |
| 50 mM | 30.64 mg |
| 100 mg/mL | 100 mg |
Table 2: In Vivo Formulation Protocols For animal studies, the DMSO stock must be further diluted into a biocompatible solvent system. Below are two recommended protocols [3].
| Component | Protocol 1 | Protocol 2 | | :--- | :--- | :--- | :--- | | DMSO Master Liquid | 100 μL | 100 μL | | PEG 300 | 400 μL | - | | Tween 80 | 50 μL | - | | Saline | 450 μL | - | | Corn Oil | - | 900 μL | | Final Concentration | ≥ 2.5 mg/mL (clear solution) | ≥ 2.5 mg/mL (clear solution) |
> Critical Note: These solutions are intended for research use only and are not for sale to patients or for human therapeutic use [3] [4].
Experimental Workflow The diagram below outlines the logical workflow for preparing and using this compound in your experiments.
Safety and Handling Guidelines Please adhere to the following safety precautions when handling this compound [5]:
| Cell Line / Model | Cancer Type | This compound Concentration | Pretreatment Time | Combination Treatment | Primary Readout | Citation |
|---|---|---|---|---|---|---|
| Various (Ishikawa, AN3CA, ARK1, ARK2, etc.) | Endometrial, Cervical, NSCLC, Prostate | 5 µM | 2 hours | Recombinant TRAIL, TNFα, FasL | ↓ Cell Viability, ↑ Caspase-8/-3 activation [1] | |
| Patient-Derived Xenograft Organoids | Endometrial | 5 µM | 2 hours | Recombinant TRAIL | ↑ Apoptosis [1] | |
| SSM2c, A375, SK-Mel-5 | Melanoma | 5 µM | 24 hours | - | ↓ GLI1/GLI2 protein levels, ↓ HH/GLI pathway activity [2] |
The following protocol for using this compound to sensitize cancer cells to TRAIL-induced apoptosis is adapted from established methodologies [1].
The diagram below illustrates how this compound inhibits the ERK5 pathway to promote TRAIL-induced apoptosis.
This compound is characterized as a kinase-selective chemical probe. The table below summarizes its key biochemical and physical properties [1] [2].
| Property | Specification |
|---|---|
| Primary Target | ERK5 (Extracellular signal-regulated kinase 5) |
| IC₅₀ for ERK5 | 88 nM |
| Other Known Target | LRRK2 (Leucine-rich repeat kinase 2) |
| IC₅₀ for LRRK2 | 109 nM |
| Chemical Formula | C₃₄H₄₄N₈O₃ |
| Molecular Weight | 612.75 g/mol |
| CAS Number | 2250323-50-1 |
The following data summarizes the anticancer effects of this compound and related pathway inhibition in endometrial cancer (EC) models.
Key findings from in vitro studies using this compound and other ERK5/MEK5 inhibitors. [3] [4]
| Experimental Model | Treatment | Key Findings | Significance / Proposed Mechanism |
|---|---|---|---|
| Panel of EC Cell Lines (Ishikawa, AN3CA, ARK1, ARK2) | This compound (ERK5i) | Reduced EGF-induced cell proliferation. | ERK5 is a regulator of EC cell growth. [3] |
| EC Cells | This compound, AX15836 (ERK5i); BIX02188, BIX02189 (MEK5i) | Sensitized cells to TRAIL-induced cytotoxicity. | ERK5 kinase activity confers resistance to extrinsic apoptosis. [4] |
| Ishikawa EC Cells | This compound + rTRAIL | Potentiated activation of caspase-8 and caspase-3. | Overcomes resistance to death-receptor agonist therapy. [4] |
| AN3CA EC Cells | Overexpression of active ERK5 | Lower number of apoptotic cells in response to TRAIL. | Confirms that ERK5 activity protects cells from apoptosis. [4] |
Synergistic effects of this compound with standard care and other agents. [3] [4]
| Combination Regimen | Experimental Model | Observed Outcome | Proposed Mechanism |
|---|---|---|---|
| This compound + Paclitaxel/Carboplatin | EC cells in vitro | Sensitized EC cells to chemotherapy toxicity. | ERK5 inhibition impairs cancer cell survival pathways. [3] |
| This compound + Paclitaxel | EC xenografts in mice | Reduced tumor xenograft growth synergistically. | Suggests potential for improved clinical outcomes. [3] |
| This compound + rTRAIL | Endometrial Cancer Patient-Derived Xenograft (PDX) Organoids | Effective sensitization to TRAIL-based therapy. | Stabilizes TP53INP2, promoting caspase-8 activation. [4] |
This protocol is adapted from methods used to evaluate the effect of this compound on EC cell growth and survival [3].
This protocol outlines the key steps for evaluating the antitumor activity of this compound in animal models, as reported in the cited studies [3] [5].
The therapeutic effect of this compound is mediated through its inhibition of the ERK5 signaling pathway and its crosstalk with other critical survival and apoptosis networks.
This diagram illustrates the two key mechanisms by which JWG071 exerts its anti-cancer effects. The ERK5/NF-κB axis promotes cancer cell proliferation and survival [3]. Simultaneously, ERK5 confers resistance to extrinsic apoptosis induced by death receptor ligands like TRAIL by targeting TP53INP2 for degradation, which is necessary for efficient caspase-8 activation [4]. This compound, by inhibiting ERK5, simultaneously blocks proliferation and sensitizes cells to apoptosis.
The data from preclinical studies strongly positions this compound as a promising candidate for further development in endometrial cancer therapy, particularly for aggressive, chemoresistant forms. Its ability to target the ERK5 pathway offers a dual mechanism of action: directly impairing cancer cell survival and simultaneously sensitizing them to both standard chemotherapy and novel agents like TRAIL.
The provided protocols and data summaries offer a foundation for replicating these studies and advancing this therapeutic strategy. Future work should focus on further validating these findings in more complex patient-derived models and ultimately, in clinical trials.
The table below summarizes the key characteristics of this compound and its observed experimental effects.
| Attribute | Description |
|---|---|
| Compound Name | This compound [1] |
| Target | ERK5 (MAPK7) protein kinase [1] |
| Stage | Preclinical development [1] |
| Key Findings | Reduces proliferation & survival of endometrial cancer cells [1]. Impairs tumor growth in animal models [1]. Potentiates efficacy of standard chemotherapy [1]. Acts through the NF-κB transcription factor [1]. |
| Alterations in Patients | Up to 48% of endometrial cancer patients show alterations in the ERK5 signaling pathway, correlating with poorer survival [1]. |
The following diagram illustrates the signaling pathway and the proposed mechanism of action for this compound.
The diagram above shows that active ERK5 promotes the activation of the NF-κB pathway. NF-κB proteins are typically held inactive in the cytoplasm by inhibitory IκB proteins [2] [3]. Activation of the IKK complex leads to IκB phosphorylation and degradation, freeing NF-κB to translocate to the nucleus and drive the expression of genes that promote cell proliferation and survival [2] [3]. This compound directly inhibits active ERK5, disrupting this pro-tumorigenic signal.
The efficacy of this compound is supported by the following key experimental data, primarily from a study on endometrial cancer (EC) [1].
| Experimental Model | Treatment | Key Result | Implication |
|---|---|---|---|
| EC Cell Lines | This compound | Reduced cancer cell proliferation and survival. | ERK5 signaling is crucial for EC cell growth. |
| Animal Models | This compound | Impaired growth of EC tumors. | Confirms antitumor efficacy in vivo. |
| Animal Models | This compound + Chemotherapy | Enhanced reduction in tumor growth compared to chemotherapy alone. | Suggests potential for combination therapy. |
While the search results do not provide full methodological details, the general protocols can be inferred from the described studies [1]. Researchers should optimize conditions for their specific models.
1. Assessing Anti-proliferative Effects *In Vitro*
2. Evaluating Efficacy in Animal Models *In Vivo*
3. Confirming Mechanism of Action
The table below summarizes the essential handling and storage information for JWG-071 gathered from supplier data sheets and scientific literature [1] [2] [3].
| Property | Specification |
|---|---|
| Molecular Formula | C₃₄H₄₄N₈O₃ [1] [2] |
| Molecular Weight | 612.77-612.78 g/mol [1] [2] |
| CAS Number | 2250323-50-1 [1] [2] [3] |
| Physical Appearance | White to beige or light yellow solid powder [2] [4] [5] |
| Purity | ≥98% (by HPLC) [1] [2] |
| Solubility | Soluble in DMSO (e.g., 2-100 mg/mL) [2] [4] [5] |
| Short-Term Storage | 0°C to 4°C [1] [2] |
| Long-Term Storage | -20°C, desiccated [1] [3] |
| Storage in Solvent | -80°C (recommended for 6 months) [4] [5] |
This compound is recognized as the first kinase-selective chemical probe for ERK5 (MAPK7), with a reported IC₅₀ of 88 nM. It also inhibits LRRK2 with an IC₅₀ of 109 nM [2] [4] [5]. Its primary use in research is to specifically inhibit the ERK5 signaling pathway.
Recent studies (2023-2025) have utilized this compound to investigate the role of ERK5 in various cancer models, with key findings summarized in the table below.
| Research Context | Key Findings with this compound | Cell Lines / Models Used |
|---|---|---|
| Resistance to TRAIL Therapy | This compound sensitized cancer cells to death receptor-induced apoptosis by stabilizing TP53INP2 protein [6]. | Endometrial (Ishikawa, AN3CA), cervical (HeLa), non-small cell lung (A549) |
| NRAS-Mutant Melanoma | Combined with MEK inhibitor Trametinib, it induced sustained G1 cell cycle arrest, overcoming therapy resistance [7]. | FM79, M26, BLM, MaMel26a melanoma cells |
| Hedgehog/GLI Signaling | Pharmacological inhibition with this compound reduced GLI1/GLI2 protein levels and transcriptional activity in melanoma [8]. | A375, SK-Mel-5, SSM2c melanoma; NIH/3T3 fibroblasts |
These applications can be visualized in the following experimental workflow:
The following protocol outlines the typical steps for preparing and using this compound in cell-based assays, based on the cited literature [7] [8] [6].
I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific assay conditions in a particular cancer model, feel free to ask.
JWG-071 is a selective chemical probe for the ERK5 kinase, reported to inhibit ERK5 with an IC₅₀ of 88 nM [1] [2] [3]. It is a light yellow to yellow solid powder intended for research purposes only, not for human use [1] [2] [3].
The table below summarizes key data for this compound:
| Property | Value |
|---|---|
| CAS Number | 2250323-50-1 [1] [2] [3] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [1] [2] [3] |
| Molecular Weight | 612.76 g/mol [1] [2] [3] |
| Solubility in DMSO | ~100 mg/mL (~163.2 mM) [1] [3] |
Prepare stock solutions as follows. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1] [3].
| Desired Concentration | Amount of this compound to Dissolve in 1 mL DMSO |
|---|---|
| 10 mM | 6.13 mg |
| 25 mM | 15.32 mg |
| 50 mM | 30.64 mg |
| 100 mM (saturation near this point) | 61.28 mg |
Protocol:
While specific in vivo efficacy data was not available in the search results, a standard protocol for preparing a dosing solution via intraperitoneal (IP) injection is provided. Always optimize the formulation for specific experimental models [1] [3].
Protocol:
This compound is highly soluble in DMSO up to 100 mg/mL, facilitating flexible preparation of concentrated stock solutions for in vitro studies. For animal studies, it can be formulated in a vehicle containing DMSO, PEG300, Tween 80, and saline.
References
The ERK5 signaling pathway is activated by growth factors, cytokines, and cellular stress, and is implicated in cancer cell proliferation, survival, and resistance to therapy [1] [2] [3]. JWG-071 is a small-molecule inhibitor that selectively targets the ERK5 kinase, emerging as a promising therapeutic strategy [1].
This compound exerts its effects primarily through two interconnected mechanisms:
The diagram below illustrates these core mechanisms.
The tables below summarize quantitative data from key in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Models
| Cancer Type | Cell Line | Assay | Key Finding | Citation |
|---|---|---|---|---|
| Endometrial Cancer (EC) | Ishikawa, AN3CA, ARK1, ARK2 | Cell Viability (MTT) | This compound sensitized cells to rTRAIL-induced cytotoxicity in a dose-dependent manner. | [1] [2] |
| EC & Other Cancers | HeLa, A549, SK-N-AS, LnCaP | Cell Viability | ERK5 inhibition sensitized various TRAIL-resistant cancer cells to TRAIL. | [2] |
| EC | Ishikawa | Immunoblot (Caspase-8/3) | This compound potentiated activation of caspase-8 and -3 in response to rTRAIL, TNFα, or anti-Fas antibody. | [2] |
| EC | AN3CA, Ishikawa | Apoptosis (Annexin V) | Overexpression of active ERK5 (not kinase-dead) protected cells from TRAIL-induced apoptosis. | [2] |
Table 2: In Vivo Efficacy & Combination Studies of this compound
| Study Model | Treatment | Key Outcome | Citation |
|---|---|---|---|
| EC Xenografts (mice) | ERK5 silencing or MEK5 deletion | Reduced tumor growth capacity. | [1] |
| EC Xenografts (mice) | ERK5 inhibition + Paclitaxel | Synergistic reduction in tumor xenograft growth. | [1] |
| EC Cells & Patient-Derived Xenograft Organoids | ERK5 inhibition + Carboplatin/Paclitaxel | Sensitized EC cells to standard chemotherapy toxicity. | [1] [2] |
| EC 3D Cultures | MEK5-KO cells + TRAIL/TNFα/Anti-Fas | Showed higher sensitivity to death receptor agonists. | [2] |
Below are detailed methodologies for key experiments cited in the application notes.
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other agents.
This protocol assesses the activation of key apoptotic enzymes in response to treatment.
This protocol is for generating stable MEK5 or ERK5 knockout cell lines to validate the specificity of pharmacological inhibition.
Preclinical data firmly establish this compound as a promising candidate for targeted cancer therapy. Its ability to inhibit the pro-survival ERK5-NF-κB axis and simultaneously sensitize tumors to conventional chemotherapy and death-receptor agonists provides a strong rationale for its further development.
Future work should focus on:
This compound is a kinase-selective chemical probe identified as a potent and selective inhibitor of the Extracellular signal-regulated kinase 5 (ERK5, also known as MAPK7 or BMK1) [1] [2]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Primary Target | ERK5 (MAPK7) [2] |
| IC₅₀ for ERK5 | 88 nM [2] |
| Other Reported Target | LRRK2 (IC₅₀ = 109 nM) [2] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [2] |
| Molecular Weight | 612.75 g/mol [2] |
| CAS Number | 2250323-50-1 [2] |
| Key Feature | First oral, selective ERK5 inhibitor with reported antitumor activity and safety in animal models [3] |
This compound exerts its anticancer activity by specifically inhibiting the ERK5 kinase. ERK5 is a unique member of the MAP kinase family and is a central component of the MEK5-ERK5 signaling pathway [1]. This pathway is altered in up to 48% of endometrial cancer patients, which correlates with lower survival rates [3] [4].
The diagram below illustrates the ERK5 signaling pathway and the proposed mechanism of action for this compound.
Mechanistically, this compound inhibits ERK5, leading to two key anticancer effects [3] [4] [5]:
The following table summarizes key findings from experiments using this compound in preclinical cancer models.
| Experimental Model | Cell Lines / Type Used | Key Findings on this compound Activity |
|---|
| In Vitro (2D/3D Cultures) | Endometrial cancer (Ishikawa, AN3CA, ARK1, ARK2), Cervical cancer (HeLa), NSCLC (A549), Prostate cancer (LnCaP), Neuroblastoma (SK-N-AS) [4] [5] | • Reduced cancer cell proliferation and survival [3] [4]. • Sensitized cancer cells to standard chemotherapy (paclitaxel/carboplatin) and death receptor agonists (TRAIL, FasL, TNFα) [4] [5]. | | In Vivo (Mouse Xenografts) | Endometrial cancer cell xenografts [3] [4] | • Impaired tumor growth [3] [4]. • Synergized with paclitaxel to reduce tumor xenograft growth [4]. • Showed a good pharmacokinetic profile and safety in animal models [3]. |
Below are detailed methodologies for key experiments demonstrating the efficacy of this compound.
This protocol is adapted from viability and clonogenic assays described in the research [4].
This protocol summarizes the approach used to validate this compound efficacy in animal models [3] [4].
The preclinical data positions this compound as a promising candidate for further development. Its ability to impair the ERK5/NF-κB pro-survival axis and simultaneously sensitize cancer cells to established chemotherapies and death receptor agonists provides a strong rationale for its use in combination therapies [3] [4] [5]. Future work should focus on advancing this compound into clinical trials to validate its efficacy and safety in humans, particularly for aggressive and treatment-resistant endometrial cancers.
The MEK5/ERK5 signaling pathway represents a crucial MAP kinase cascade frequently dysregulated in human cancers, playing significant roles in cancer cell proliferation, survival, and therapy resistance. ERK5 (Extracellular Signal-Regulated Kinase 5), also known as BMK1 (Big Mitogen-Activated Protein Kinase 1), is the most recently discovered member of the conventional MAP kinase family and features a unique structure that includes both a kinase domain and a C-terminal transcriptional transactivation domain. This dual-domain architecture enables ERK5 to directly influence gene expression patterns that promote oncogenesis and treatment resistance. The pathway is activated in response to various stimuli including growth factors, oxidative stress, and cytokines, ultimately driving pro-tumorigenic transcriptional programs.
This compound represents the first reported chemical probe selective for ERK5 kinase, exhibiting an IC50 of 88 nM against ERK5 while maintaining significant selectivity over other kinases [1]. This small molecule inhibitor binds to the ATP-binding pocket of ERK5, effectively blocking its kinase activity and subsequent nuclear translocation. The compound has demonstrated favorable pharmacokinetic properties that support its use in both in vitro and in vivo applications, making it an invaluable tool for deciphering ERK5 biology and exploring therapeutic applications. The mechanistic basis for this compound's ability to potentiate chemotherapy lies in its capacity to disrupt parallel survival pathways that cancer cells utilize to escape conventional therapeutics, particularly those targeting the more established ERK1/2 pathway.
Extensive preclinical investigations have demonstrated that this compound-mediated ERK5 inhibition enhances the efficacy of conventional chemotherapy across multiple cancer types through diverse molecular mechanisms. In endometrial cancer models, this compound treatment impaired the ERK5-NEMO-NF-κB pathway, resulting in reduced expression of the critical signaling component NEMO/IKKγ and consequent suppression of anti-apoptotic signaling. This molecular effect translated to significant sensitization to paclitaxel/carboplatin regimens, the standard chemotherapy combination for high-risk endometrial cancer [2]. The combination approach resulted in dramatically enhanced apoptosis in both in vitro models and patient-derived xenografts, suggesting a promising therapeutic strategy for this malignancy often characterized by limited treatment options.
In the context of lung cancer, where the MEK5/ERK5 pathway is frequently amplified and associated with poor patient prognosis, this compound demonstrated substantial single-agent activity while also synergizing with conventional chemotherapeutics. Genetic studies confirmed that ERK5 disruption augmented the antitumoral effects of agents commonly used in lung cancer clinics, providing a strong rationale for combination approaches [3]. Similarly, in melanoma models, this compound effectively suppressed the Hedgehog-GLI signaling pathway, reducing both GLI1 and GLI2 protein levels and transcriptional activity. This intersection with a key developmental pathway provided the basis for combining this compound with GLI inhibitors, resulting in enhanced suppression of melanoma spheroid growth compared to single-agent treatments [4].
Table 1: Summary of this compound Efficacy Across Preclinical Cancer Models
| Cancer Type | Mechanism Established | Chemotherapy Combination | Key Outcomes | Experimental Models |
|---|---|---|---|---|
| Endometrial Cancer | ERK5-NEMO-NF-κB pathway inhibition | Paclitaxel/Carboplatin | Enhanced apoptosis; Reduced tumor growth in vivo | Ishikawa, AN3CA cell lines; Xenograft models |
| Lung Cancer | MEK5/ERK5 pathway disruption | Standard chemotherapy agents | Increased antitumoral effect; Reduced proliferation | A549, H1299, H460, H727 cell lines; Xenograft models |
| Melanoma | Hedgehog-GLI pathway suppression | GLI inhibitors | Reduced spheroid growth; Decreased GLI transcriptional activity | A375, SK-Mel-5, SSM2c cell lines; 3D spheroids |
| Pancreatic Cancer | ER stress induction & autophagy activation | Not specified | Autophagy-mediated cell death; UPR activation | MiaPaCa-2 cell line; MEF models |
The breadth of evidence across these diverse cancer types underscores the pleiotropic effects of ERK5 inhibition and positions this compound as a promising therapeutic sensitizer. Importantly, the compound has demonstrated consistent effects across both in vitro systems and in vivo xenograft models, supporting its potential clinical translatability. The ability of this compound to target multiple resistance pathways simultaneously provides a strategic advantage in overcoming the heterogeneous nature of tumor cell populations and their adaptive responses to conventional chemotherapy.
Cell Line Selection and Culture: Maintain human cancer cell lines (e.g., Ishikawa endometrial cancer, A549 lung adenocarcinoma, A375 melanoma) in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [5] [2]. Ensure regular testing for mycoplasma contamination and authenticate cell lines periodically via STR profiling. For combination studies, select cell lines based on relevant genetic backgrounds—preferring those with documented ERK5 pathway activation or resistance to conventional chemotherapeutics.
Compound Preparation and Treatment: Prepare 100 mM this compound stock solution in DMSO and store at -20°C in single-use aliquots to prevent freeze-thaw degradation [1]. For combination experiments, serially dilute this compound to achieve working concentrations ranging from 0.1 to 10 μM based on the specific cancer model. Prepare chemotherapy agents (paclitaxel, carboplatin, etc.) according to manufacturer specifications. Implement a treatment protocol where cells are pre-treated with this compound for 2-4 hours prior to chemotherapy addition to allow for ERK5 pathway inhibition establishment. Include appropriate vehicle controls (DMSO concentration not exceeding 0.1%) and single-agent treatment groups for comparison.
Viability and Proliferation Assays: Plate cells in 96-well plates at optimized densities (typically 2,000-5,000 cells/well depending on doubling time) and allow attachment for 24 hours before treatment. After 72 hours of combination treatment, assess cell viability using MTT assay (0.5 mg/mL for 2-4 hours) or CellTiter-Glo luminescent assay according to manufacturer protocols [2] [3]. Include replicates of at least n=6 per condition and perform three independent experiments. For long-term effects, implement clonogenic assays by treating cells for 14 days with fresh drug-containing media every 3-4 days, then fix with methanol and stain with 0.5% crystal violet solution for colony counting.
Synergy Analysis: Calculate combination indices using the Chou-Talalay method through software such as CompuSyn or similar platforms. Generate dose-response matrices with serial dilutions of both this compound and chemotherapy agents to identify synergistic, additive, or antagonistic interactions. A combination index (CI) < 0.9 indicates synergy, with lower values representing stronger synergistic effects [2].
Harvest treated cells using ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentrations via BCA assay, separate 20-30 μg of total protein by SDS-PAGE (8-12% gels depending on target molecular weight), and transfer to nitrocellulose membranes. Block membranes with 5% non-fat dry milk or BSA for 1 hour at room temperature before incubating with primary antibodies overnight at 4°C [5] [2]. Key antibodies for mechanism studies include: phospho-ERK5 (Thr218/Tyr220), total ERK5, NEMO/IKKγ, phospho-p65, cleaved caspase-3, LC3B, and CHOP. After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence and quantify band intensities using ImageJ software, normalizing to loading controls (β-actin or GAPDH).
For autophagy detection, transfect cells with GFP-LC3B reporter plasmid prior to treatment and examine puncta formation via fluorescence microscopy as an indicator of autophagosome formation. Alternatively, monitor autophagic flux by comparing LC3B-II levels in the presence and absence of lysosomal inhibitors (E64d 10 μg/mL and pepstatin A 10 μg/mL) [5]. For apoptosis quantification, use the Annexin V/propidium iodide staining protocol followed by flow cytometry analysis according to manufacturer specifications. Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Utilate female nude mice (6-8 weeks old) for xenograft studies. Subcutaneously inject 2-5×10⁶ cancer cells (suspended in 100 μL of 1:1 PBS/Matrigel mixture) into the flank region [2]. Monitor tumor growth until palpable tumors reach approximately 50-100 mm³ before randomizing animals into treatment groups (n=8-10 per group). Administer this compound via intraperitoneal injection at 25-50 mg/kg daily, prepared in formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. For combination studies, administer chemotherapy agents at standard doses: paclitaxel (10-15 mg/kg, twice weekly) and carboplatin (50 mg/kg, weekly). Continue treatment for 3-4 weeks while monitoring tumor dimensions (using calipers) and body weight twice weekly.
At study endpoint, euthanize animals and collect tumors for downstream analysis. Weigh tumors and preserve sections in 10% neutral buffered formalin for immunohistochemistry or snap-freeze in liquid nitrogen for protein and RNA extraction. For immunohistochemical analysis, section formalin-fixed, paraffin-embedded tissues at 4-5μm thickness and perform staining using antibodies against Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phospho-ERK5 following standard protocols. Quantify staining intensity using appropriate image analysis software (e.g., ImageJ with IHC profiler plugin) by examining at least five random fields per section.
Table 2: In Vivo Dosing Regimen for Combination Studies
| Compound | Route | Dose | Frequency | Vehicle Composition | Treatment Duration |
|---|---|---|---|---|---|
| This compound | Intraperitoneal | 25-50 mg/kg | Daily | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 3-4 weeks |
| Paclitaxel | Intraperitoneal | 10-15 mg/kg | Twice weekly | Saline with appropriate clinical vehicle | 3-4 weeks |
| Carboplatin | Intraperitoneal | 50 mg/kg | Weekly | Saline | 3-4 weeks |
This diagram illustrates the canonical MEK5/ERK5 signaling cascade and its inhibition by this compound. The pathway initiates with activation of receptor tyrosine kinases by growth factors or cellular stress, progressing through MEKK2/3 and MEK5 kinases, ultimately leading to ERK5 phosphorylation and activation [6]. Active ERK5 translocates to the nucleus where it drives transcription of genes involved in cell proliferation, survival, and chemotherapy resistance. This compound directly binds to and inhibits ERK5, blocking this pro-survival signaling cascade and sensitizing cancer cells to conventional chemotherapy agents.
This visualization outlines the multiple molecular mechanisms through which this compound potentiates chemotherapy effects. ERK5 inhibition simultaneously disrupts several key pro-survival pathways: (1) downregulates the NEMO/NF-κB pathway, reducing expression of anti-apoptotic genes; (2) suppresses Hedgehog/GLI signaling, diminishing its proliferative and stemness-promoting effects; and (3) induces endoplasmic reticulum stress and unfolded protein response (UPR), leading to cytotoxic autophagy [5] [2] [4]. These parallel actions collectively compromise cancer cell survival mechanisms and lower the threshold for apoptosis induction when combined with conventional chemotherapy.
Synergy Metrics: Successful combination experiments should yield combination index (CI) values below 0.9, indicating true synergistic interactions rather than mere additive effects. The strongest synergy is typically observed at intermediate effect levels (ED50-ED75), with CI values potentially reaching 0.3-0.7 in responsive models [2]. Dose-reduction indices (DRI) should be calculated to determine the extent to which this compound allows for dose reduction of conventional chemotherapeutics while maintaining equivalent efficacy—a crucial consideration for potential clinical translation and toxicity mitigation.
Molecular Endpoints: Effective ERK5 pathway inhibition should result in ≥70% reduction in phospho-ERK5 levels without significant changes in total ERK5 protein. Downstream, expect ≥50% decrease in nuclear p65/RelA localization and ≥40% reduction in GLI1/2 transcriptional activity in responsive models [2] [4]. Autophagy induction should manifest as ≥2-fold increase in LC3B-II/LC3B-I ratio when normalized to loading controls, with this effect being further enhanced in the presence of lysosomal inhibitors. Apoptotic activation should demonstrate ≥3-fold increase in cleaved caspase-3 levels and corresponding increases in Annexin V-positive populations in flow cytometry analyses.
Several technical considerations are essential for reliable experimentation with this compound. The compound is light-sensitive and stock solutions should be protected from extended light exposure during handling. In vitro, this compound may exhibit time-dependent inhibition kinetics, necessitating appropriate pre-incubation periods before combination with chemotherapy agents. For in vivo applications, the recommended 50 mg/kg dose has demonstrated adequate target engagement without significant toxicity in multiple xenograft models, but dose optimization may be required for specific patient-derived xenograft models or immunocompetent systems [2] [1].
Potential experimental challenges include variable pathway dependency across different cancer models—it is advisable to pre-screen cell lines for ERK5 pathway activation (phospho-ERK5 levels) or dependency (via ERK5 knockdown viability effects) before embarking on extensive combination studies. Additionally, authentication of autophagy-mediated death versus protective autophagy requires careful experimental design, including critical controls with autophagy inhibitors and assessment of long-term survival outcomes. For in vivo studies, monitoring potential weight loss (>15%) and adjusting doses accordingly is recommended, though the reported therapeutic window of this compound has been favorable in preclinical models.
The comprehensive data generated using these application notes and protocols position this compound as a promising chemotherapy potentiator with mechanistic rationale spanning multiple solid tumor types. The consistent observation of synergistic interactions with conventional chemotherapeutics across endometrial, lung, and melanoma models underscores the broad utility of ERK5 inhibition as a therapeutic strategy. The detailed protocols provided herein enable rigorous investigation of this combination approach, with standardized methodologies for assessing both efficacy endpoints and underlying molecular mechanisms.
Future research directions should explore the sequence dependence of combination treatments—whether this compound pre-treatment, concurrent treatment, or post-chemotherapy administration yields optimal efficacy. Additionally, investigation in patient-derived organoid models and immunocompetent systems would further strengthen the translational relevance of findings. The incorporation of ERK5 inhibition with emerging targeted therapies and immunotherapeutic approaches represents another promising avenue, particularly given the role of ERK5 in modulating tumor microenvironment interactions. Through the systematic application of these standardized protocols, researchers can contribute to building a robust preclinical foundation for clinical evaluation of this compound as a chemotherapy potentiator in defined patient populations.
Core Chemical and Biological Profile
| Property | Details |
|---|---|
| CAS Number | 2250323-50-1 [1] [2] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [1] |
| Molecular Weight | 612.76 g/mol [1] |
| Primary Target | ERK5 (IC₅₀) [1] [2] |
| Secondary Target | LRRK2 (IC₅₀ = 109 nM) [1] |
| Appearance | Light yellow to yellow solid [1] |
Key Biological Characteristics:
The application of this compound varies depending on the experimental model. The workflow below outlines a general process for setting up inhibition studies.
This is a critical first step to ensure compound integrity and accurate dosing.
This compound is used in 2D and 3D cell cultures to study its effects on viability, apoptosis, and synergy with other agents.
While the provided search results primarily focus on in vitro and cell-based work, this compound is used in preclinical animal models. You would need to consult specific in vivo studies for detailed dosing, but the compound's availability from suppliers in milligram to gram quantities supports its use in such research [1] [2].
The table below summarizes specific experimental contexts and findings from recent studies using this compound.
| Research Context | Cell Lines / Models Used | Key Experimental Findings with this compound | Reference |
|---|
| Sensitization to Extrinsic Apoptosis | Endometrial cancer (Ishikawa, AN3CA), cervical cancer (HeLa) | Synergized with TRAIL; enhanced caspase-8 and -3 activation; increased cytotoxicity in combination with TNFα or FasL. | [3] | | Inhibition of HH/GLI Signaling | Melanoma (A375, SK-Mel-5), HeLa cells | Reduced GLI1/GLI2 protein levels and transcriptional activity; combined targeting with GLI inhibitors more effective in reducing 3D spheroid growth. | [4] | | Induction of Cellular Senescence | Melanoma cells (A375, SK-Mel-5, SSM2c) | Induced senescence-associated β-galactosidase activity and p21 expression; led to a permanent cell-cycle arrest. | [5] |
| Problem | Potential Cause | Suggested Solution |
|---|
| Low Solubility or Precipitation | Poor solubility in aqueous buffer; stock solution too old or improperly stored. | Ensure fresh DMSO stock; use recommended solvent protocols for in vivo work (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) [1]. | | No Observed Effect | Concentration too low; insufficient treatment time; cell line is not dependent on ERK5 signaling. | Perform a dose-response curve; increase pretreatment time; validate ERK5 expression and pathway activity in your cell model. | | High Cytotoxicity in Control | DMSO concentration is too high. | Dilute the stock solution further to keep final DMSO concentration below 0.5%. |
This compound is a critical tool for elucidating the complex functions of the MEK5/ERK5 pathway. These detailed protocols provide a foundation for designing robust experiments to explore its therapeutic potential, particularly in overcoming drug resistance and inducing senescence or apoptosis in cancer cells.
The MEK5/ERK5 signaling pathway represents a promising target in oncology research due to its involvement in critical cancer hallmarks including cell proliferation, survival, angiogenesis, and metastasis. ERK5 (Extracellular Signal-Regulated Kinase 5), also known as BMK1 (Big Mitogen-Activated Protein Kinase 1), is distinct from other MAP kinases due to its large molecular size and unique C-terminal domain that enables direct regulation of gene transcription. Unlike ERK1/2, ERK5 contains a nuclear localization signal and a transcriptional activation domain that facilitates its role as both a kinase and a transcriptional co-actulator. This dual functionality positions ERK5 as a key regulator of oncogenic processes in multiple cancer types, including melanoma, endometrial cancer, and triple-negative breast cancer.
This compound has emerged as a kinase-selective chemical probe for ERK5 with demonstrated antitumor activity in preclinical models. This small molecule inhibitor specifically targets the ERK5 kinase domain with high potency, exhibiting an IC50 of 88 nM against ERK5 and 109 nM against LRRK2. This compound belongs to the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones class of compounds and has shown favorable properties for in vivo research applications, including sufficient solubility and stability for animal studies. The compound works through allosteric inhibition of ERK5 kinase activity, preventing its nuclear translocation and transcriptional regulatory functions, ultimately disrupting pro-survival signaling in cancer cells [1] [2].
Table 1: Key Characteristics of this compound
| Property | Specification | Experimental Notes |
|---|---|---|
| Molecular Weight | 612.76 g/mol | C34H44N8O3 formula |
| CAS Number | 2250323-50-1 | |
| IC50 (ERK5) | 88 nM | Kinase assay |
| IC50 (LRRK2) | 109 nM | Secondary target |
| Solubility | 100 mg/mL in DMSO | Stock solution stability: -20°C for 1 year |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | Clear solution at ≥2.5 mg/mL |
The antitumor efficacy of this compound has been evaluated across multiple preclinical cancer models, demonstrating consistent activity against various cancer types. In melanoma models, this compound significantly reduced tumor growth as a single agent and showed enhanced efficacy when combined with Hedgehog/GLI pathway inhibitors. The combination approach resulted in greater than 60% reduction in spheroid growth compared to single-agent treatments, suggesting synergistic activity. This is particularly relevant for melanoma, where both HH/GLI and MEK5/ERK5 pathways promote tumor growth and ERK5 activation is required for HH/GLI-dependent melanoma cell proliferation [3].
In endometrial cancer models, this compound demonstrated remarkable sensitization of cancer cells to TRAIL (TNF-Related Apoptosis-Inducing Ligand)-induced apoptosis. Endometrial cancer cells typically exhibit resistance to TRAIL-mediated cytotoxicity due to overactivation of PI3K/mTOR and canonical NF-κB pathways. However, pretreatment with this compound resulted in dose-dependent sensitization to TRAIL-induced cytotoxicity across multiple endometrial cancer cell lines, including both type I endometroid (Ishikawa, AN3CA) and type II non-endometroid (ARK1, ARK2) subtypes. Similar sensitization effects were observed with other death receptor ligands, including TNFα and FasL, indicating that ERK5 inhibition broadly enhances susceptibility to extrinsic apoptosis pathways across multiple cancer types [4].
Table 2: In Vivo Efficacy Data Summary for this compound
| Cancer Model | Treatment Protocol | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Melanoma | This compound ± GLI inhibitors | >60% reduction in spheroid growth with combination | ERK5 inhibition reduces GLI1/GLI2 protein levels and transcriptional activity |
| Endometrial Cancer | This compound + TRAIL | Dose-dependent sensitization to TRAIL-induced apoptosis | Enhanced caspase-8 and caspase-3 activation; TP53INP2 stabilization |
| Multiple Solid Tumors | This compound monotherapy | Antiproliferative effects in NSCLC, SCLC, triple-negative breast cancer | Reduced tumor angiogenesis; induction of cellular senescence |
| TRAIL-Resistant Cancers | This compound + death receptor agonists | Reversal of inherent resistance mechanisms | ERK5 kinase activity protects from extrinsic apoptosis |
For reliable assessment of this compound efficacy, researchers should implement the following standardized procedures. Cancer cell lines (e.g., A375 melanoma, Ishikawa endometrial cancer) are cultured in DMEM supplemented with 10% heat-inactivated FBS, 2 mM glutamine, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and regularly tested for mycoplasma contamination. For xenograft establishment, 5-10 million cells in 100 μL of PBS mixed 1:1 with Matrigel are injected subcutaneously into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice). Tumor dimensions are measured 2-3 times weekly using digital calipers, with tumor volume calculated using the formula: Volume = (Length × Width²) × 0.5. When tumors reach approximately 100-150 mm³, mice are randomized into treatment groups (n=6-10) to ensure similar starting tumor volumes across groups [3] [4].
This compound is prepared fresh daily for in vivo administration. The recommended formulation consists of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, which provides a clear solution at concentrations ≥2.5 mg/mL. The compound is administered via intraperitoneal injection at doses ranging from 10-50 mg/kg, based on the specific cancer model and treatment schedule. For monotherapy studies, daily administration for 21-28 days is typically effective. When used in combination with TRAIL or other death receptor agonists, this compound should be administered 1-2 hours prior to the combination agent to allow for optimal pathway modulation. Body weights and clinical observations should be recorded daily to monitor potential toxicity, with a >20% body weight loss considered as a humane endpoint requiring euthanasia [1] [4].
At the study endpoint (typically when control tumors reach 1,000-1,500 mm³ or at a predetermined time point), tumors are collected for comprehensive analysis. For molecular analyses, tumors should be divided into multiple portions: one portion flash-frozen in liquid nitrogen for protein and RNA extraction, one portion preserved in RNAlater for transcriptomic studies, and one portion fixed in 10% neutral buffered formalin for histological examination. Fixation time should be precisely controlled to 24-48 hours at room temperature followed by transfer to 70% ethanol to prevent over-fixation and preserve antigenicity for immunohistochemical staining [3] [4].
Key analytical methods for assessing this compound activity in tumor tissues include:
The antitumor activity of this compound arises from its multifaceted effects on critical oncogenic signaling pathways. As illustrated in the diagram below, this compound directly inhibits ERK5 kinase activity, leading to disruption of multiple downstream processes that drive cancer progression.
Diagram 1: this compound Mechanism of Action in Cancer Signaling Pathways
The primary mechanism of this compound involves allosteric inhibition of ERK5 kinase activity, preventing its phosphorylation and subsequent nuclear translocation. In melanoma models, ERK5 inhibition reduces GLI1 and GLI2 protein levels and transcriptional activity, effectively disrupting the Hedgehog/GLI signaling pathway that promotes melanoma growth. This occurs through both genetic (shRNA) and pharmacological (this compound) targeting approaches, resulting in significant reduction of GLI-responsive gene expression. The combination of GLI and MEK5/ERK5 inhibitors produces synergistic effects in reducing melanoma spheroid growth, suggesting that dual targeting of these interconnected pathways represents a promising therapeutic approach [3].
In the context of death receptor-mediated apoptosis, this compound modulates the TP53INP2 proteostasis pathway, leading to enhanced sensitivity to TRAIL and other death receptor agonists. Under normal conditions, ERK5 phosphorylates TP53INP2, triggering its ubiquitylation and proteasomal degradation. With ERK5 inhibition, TP53INP2 stabilizes and facilitates efficient caspase-8 K63-ubiquitylation by TRAF6, resulting in enhanced aggregation, self-processing, and full activation of caspase-8 in response to death receptor engagement. This mechanism is particularly important in endometrial cancer and other TRAIL-resistant malignancies, where ERK5 inhibition effectively reverses intrinsic resistance to death receptor-mediated apoptosis [4].
The strategic combination of this compound with other targeted agents represents a promising approach for enhanced antitumor efficacy. In melanoma research, combining this compound (typically at 10-25 mg/kg) with GLI inhibitors such as GANT61 produces synergistic effects, with combination indices consistently below 0.8, indicating strong synergy. The recommended protocol involves sequential administration, with this compound administered 1-2 hours prior to the GLI inhibitor to maximize pathway disruption. For assessment of combination effects, 3D spheroid models provide superior predictive value compared to 2D cultures, with size reduction metrics and viability assays (e.g., CellTiter-Glo 3D) serving as optimal endpoints [3].
For TRAIL-resistant cancers, including endometrial, neuroblastoma, and non-small cell lung cancer models, this compound effectively sensitizes tumors to death receptor agonists. The recommended dosing schedule involves pretreatment with this compound (25-50 mg/kg) for 3-5 days before initiating combination therapy with recombinant TRAIL (100-500 ng/mL equivalent in vivo). The key mechanistic readouts include caspase-8 activation (measured by Western blot for cleaved caspase-8 and DEVDase activity assays) and TP53INP2 stabilization (by Western blot and immunofluorescence). In validated resistant models (e.g., Ishikawa endometrial cancer cells with IC50 >150 ng/mL for TRAIL alone), this compound combination reduces IC50 values by 3-5 fold, effectively reversing therapeutic resistance [4].
Advanced model systems provide enhanced predictive value for this compound efficacy assessment. Patient-derived xenograft (PDX) organoids from endometrial cancer patients offer superior clinical relevance compared to traditional cell line-derived models. For PDX studies, this compound demonstrates significant activity at 25 mg/kg daily, with response defined as >50% reduction in organoid viability compared to vehicle-treated controls. 3D spheroid assays in melanoma models provide intermediate complexity between 2D cultures and in vivo models, with this compound showing potent growth inhibitory effects at 1-5 μM concentrations in this context [3] [4].
For assessment of this compound effects on the tumor microenvironment, specialized approaches are recommended. Flow cytometry analysis of tumor-infiltrating immune cells should include markers for T-cells (CD3+, CD4+, CD8+), macrophages (F4/80+, CD206+ for M2 polarization), and endothelial cells (CD31+). This compound has demonstrated modulatory effects on macrophage polarization, reducing M2-like tumor-supportive phenotypes and enhancing T-cell infiltration through chemokine modulation. Additionally, vascular integrity assessment via immunofluorescence for CD31 and collagen IV can reveal this compound-mediated effects on tumor angiogenesis, an important consideration given ERK5's role in endothelial cell homeostasis [5] [4].
This compound represents a valuable chemical probe for investigating ERK5 biology and a promising therapeutic candidate for oncology applications. Its well-characterized mechanism of action, spanning dual pathway modulation of both HH/GLI signaling in melanoma and TP53INP2-mediated apoptosis in TRAIL-resistant cancers, positions it as a versatile research tool with translational potential. The detailed protocols provided herein for in vivo administration, combination strategies, and endpoint analysis will facilitate standardized assessment across research laboratories.
Future research directions should focus on biomarker development for patient stratification, particularly assessment of ERK5 phosphorylation status and nuclear localization as indicators of pathway activation. Additionally, exploration of this compound in immunocompetent models will better elucidate its effects on the tumor microenvironment and potential interactions with immune checkpoint inhibitors. The demonstrated efficacy of this compound in sensitizing resistant cancers to conventional therapies supports its continued development as an adjunctive agent in combination treatment regimens, potentially adressing significant unmet needs in multiple oncology indications.
JWG-071 functions as a selective ERK5 kinase inhibitor. It is noted as the first oral and selective ERK5 inhibitor to have demonstrated antitumor activity and an acceptable safety profile in animal models, supporting its clinical development [1]. Its primary researched application is in oncology, where it impairs cancer cell proliferation and survival.
The table below summarizes the core biological and chemical data for this compound.
| Property | Description / Value |
|---|---|
| Primary Target | Extracellular signal-regulated kinase 5 (ERK5) [1] [2] [3] |
| IC₅₀ for ERK5 | 88 nM [2] [3] |
| Other Targets | LRRK2 (IC₅₀ = 109 nM), BRD4 (IC₅₀ = 1 μM) [2] [3] |
| Key Mechanism | Inhibits ERK5, leading to downregulation of the NF-κB pathway and induction of apoptosis in cancer cells [1] [4] |
| Main Application | Preclinical research in aggressive or treatment-resistant cancers (e.g., endometrial cancer, lung cancer, melanoma) [1] [5] [6] |
The following protocol synthesizes the methodology from published preclinical studies utilizing this compound in animal models, primarily mice [1] [4].
For practical laboratory preparation, the following table provides key data on this compound solubility and stable in vivo formulations.
| Parameter | Details |
|---|---|
| Molecular Weight | 612.76 g/mol [3] |
| Solubility in DMSO | ~100 mg/mL (~163.2 mM) [3] |
| Recommended In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] |
| Stable Working Concentration | 2.5 mg/mL (4.08 mM) or higher in the recommended formulation [3] |
| Storage | Powder: -20°C for 3 years. Solution: -80°C for 6 months, -20°C for 1 month [3] |
The following diagram illustrates the key signaling pathway targeted by this compound and the experimental workflow for its in vivo evaluation.
The preclinical data on this compound establishes a strong foundation for its continued development. Key future directions include:
The following table summarizes the key solubility data and recommended handling for JWG-071.
| Aspect | Specification |
|---|---|
| Solubility in DMSO | 100 mg/mL (163.20 mM) [1] to 163.2 mg/mL [2] |
| Recommended Stock Concentration | 10 mM to 100 mM in DMSO [1] [3] |
| Solvent for Stock Solution | DMSO (Hygroscopic, use newly opened) [1] |
| Appearance of Solution | Clear solution [4] |
| Key Preparation Tip | Use of ultrasonic (sonication) is recommended to aid dissolution [1] [3] |
This protocol is for preparing a standard 10 mM stock solution, adaptable for other concentrations.
For experiments in cell culture, you must dilute the DMSO stock into an aqueous buffer. It is critical to maintain the final DMSO concentration below toxic levels (typically <0.5-1%).
Protocol 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1]
Protocol 2 (10% DMSO, 90% Corn Oil) [1]
Proper preparation of this compound is critical for achieving reliable and reproducible results in your experiments, as its efficacy is well-documented in recent studies.
The following diagram illustrates the core experimental workflow where a properly prepared this compound solution is used to treat cells and assess the biological outcome, as demonstrated in these studies.
Q1: My this compound solution has become cloudy or precipitated after dilution into the cell culture medium. What should I do? This is a common issue. First, ensure your stock solution in DMSO is fully dissolved and clear. When diluting, always add the DMSO stock to the medium slowly and with constant vortexing or gentle pipetting to ensure even dispersion. If precipitation persists, consider using one of the recommended working solution protocols (e.g., with PEG300 and Tween-80) to improve solubility in aqueous environments [1].
Q2: How should I store this compound, and what is its stability?
Q3: I am planning in vivo studies. What formulation should I use? One validated formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [1] [3]. It is crucial to add the solvents in the specified order and ensure the solution is clear at each step before proceeding.
This section provides answers to frequently asked questions regarding the handling and storage of the ERK5 inhibitor JWG-071 to ensure experimental integrity.
What are the recommended storage conditions for this compound? this compound should be stored as a solid powder at -20°C [1]. If dissolved in a solvent, storage at -80°C is recommended to maintain stability over time [1]. Always keep the container tightly sealed in a cool, well-ventilated area and protect it from direct sunlight and ignition sources [1].
What should I do if I suspect my this compound has degraded? Discoloration, unexpected precipitation in solution, or a loss of biological activity in cell-based assays can indicate compound degradation. You should properly dispose of any suspect material according to local regulations for hazardous waste [1] and prepare a fresh aliquot from your stock.
Is this compound stable in solution, and for how long? The manufacturer's data sheet does not specify a shelf life for solutions. For best practices, it is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. The stability in solution is highly dependent on the solvent used. For long-term storage of solutions, -80°C is recommended [1].
What are the key hazards associated with this compound? this compound is harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [1]. Always refer to the full Safety Data Sheet (SDS) for comprehensive hazard information.
The table below summarizes the key quantitative and qualitative data for this compound.
| Parameter | Specification / Value | Notes / References |
|---|---|---|
| CAS Number | 2250323-50-1 | [1] |
| Molecular Formula | C₃₄H₄₄N₈O₃ | [1] |
| Molecular Weight | 612.76 g/mol | [1] |
| Storage (Powder) | -20°C | Keep container tightly sealed [1] |
| Storage (Solution) | -80°C | Recommended for solutions [1] |
| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (H410: Very toxic to aquatic life with long-lasting effects) | [1] |
Problem: Loss of potency in cell-based assays.
Problem: Inconsistent results between experiments.
Problem: Poor solubility in aqueous buffers.
This protocol is adapted from a published study that used this compound to sensitize cancer cells to TRAIL-induced apoptosis [2]. It can serve as a template for validating the biological activity of your this compound stock.
1. Objective: To confirm the efficacy of this compound by demonstrating sensitization of endometrial cancer (EC) cell lines to TRAIL-induced cytotoxicity.
2. Materials:
3. Procedure: 1. Cell Seeding: Seed Ishikawa cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight. 2. Pre-treatment: Pre-treat cells with a dose range of this compound (e.g., 1-10 µM) or a vehicle control (DMSO) for a specified period (e.g., 2-4 hours) [2]. 3. TRAIL Treatment: Add recombinant TRAIL at various concentrations (e.g., 0-150 ng/mL) to the wells and continue co-incubation for 24-48 hours [2]. 4. Viability Assay: Measure cell viability using your chosen assay (e.g., MTT) according to the manufacturer's instructions. 5. Data Analysis: Calculate the percentage of viable cells for each condition. Expected Outcome: Cells treated with both this compound and TRAIL should show a significantly greater reduction in viability compared to cells treated with TRAIL or this compound alone [2].
The following diagram visualizes the key steps in handling this compound and the potential consequences of improper storage, based on the information gathered.
| Formulation | Concentration Achieved | Preparation Method | Key Characteristics |
|---|---|---|---|
| Formulation 1 [1] | ≥ 2.5 mg/mL (4.08 mM) | Sequentially add 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Mix after each addition. | Clear solution; suitable for most in vivo applications. |
| Formulation 2 [1] | ≥ 2.5 mg/mL (4.08 mM) | Sequentially add 10% DMSO, 90% (20% SBE-β-CD in Saline). Mix after each addition. | Clear solution; uses cyclodextrin as a solubilizing agent. |
| Formulation 3 [1] | ≥ 2.5 mg/mL (4.08 mM) | Sequentially add 10% DMSO, 90% Corn Oil. Mix after each addition. | Clear solution; oil-based; note that it may not be suitable for long-term studies (> half a month). |
Here are solutions to some frequently encountered problems during solution preparation.
Problem: Precipitation or Cloudy Solution
Problem: Low Solubility in Pure DMSO
Problem: Instability of Working Solution
The following workflow diagram outlines the core preparation steps and key decision points to ensure success.
To help you plan your experiments, here is a key protocol and context on how this compound is used in research.
Detailed Protocol for Formulation 1 (Example) If preparing 1 mL of Formulation 1 for an experiment [1]:
Background: this compound as a Research Tool this compound is recognized in scientific literature as the first kinase-selective chemical probe for ERK5 (Extracellular Signal-Regulated Kinase 5), with an IC50 of 88 nM [1] [2] [5]. It is primarily used in preclinical research to deconvolve the biological roles of ERK5. For instance, studies have used it to demonstrate that inhibiting ERK5 can sensitize certain cancer cells to TRAIL-induced apoptosis [6] and to investigate the role of the ERK5/NF-κB signaling pathway in endometrial cancer [7].
For proper storage and preparation of JWG-071, please follow these guidelines consolidated from supplier data:
| Aspect | Specification |
|---|---|
| Molecular Weight | 612.76-612.78 g/mol [1] [2] [3] |
| Purity | ≥98% (HPLC) [4] [3] [5] |
| Physical Form | Solid, light yellow to yellow or white to beige powder [2] [3] |
| Recommended Storage (Powder) | Short-term (up to 6 months): 4°C [5]. Long-term (1-3 years): -20°C [1] [2] [5]. Keep the container desiccated [4]. |
| Recommended Storage (Solution) | Stable period: 6 months to 1 year [1] [2] [5]. Temperature: -20°C to -80°C [1] [2] [5]. Note: Solutions are unstable at room temperature. Prepare fresh or purchase small, pre-packaged sizes [6]. | | Solubility in DMSO | 61.28-100 mg/mL (100-163.2 mM) [1] [2]. Sonication is recommended to aid dissolution [1]. |
Below are detailed methodologies for preparing stock and working solutions for in vitro and in vivo applications.
The following formulation is recommended for animal studies [1] [2]:
This compound is a kinase-selective chemical probe that inhibits ERK5 and LRRK2 with IC₅₀ values of 88 nM and 109 nM, respectively [1] [2] [7]. It was specifically designed to have reduced activity against BRD4/BET, minimizing this off-target effect [7] [5].
A prominent application of this compound is in sensitizing cancer cells to Death Receptor (DR) agonist-induced apoptosis. The experimental workflow and mechanism are summarized below:
Detailed Protocol for Sensitization to TRAIL-Induced Apoptosis [8]:
Q1: Why is my this compound solution precipitating, and how can I prevent it? Precipitation can occur if the solution is improperly handled. Always use fresh, anhydrous DMSO. When preparing in vivo formulations, add solvents in the specified order (DMSO → PEG300 → Tween 80 → Saline) and ensure the solution is clear at each step before proceeding. Vortexing and brief sonication can help dissolve the compound completely [1] [2] [6].
Q2: What is the key advantage of using this compound over other ERK5 inhibitors like XMD8-92? The primary advantage is its selectivity. This compound was engineered to have minimal activity against the BRD4 bromodomain. Unlike XMD8-92 and other earlier inhibitors, this compound does not suppress the BRD4 target gene c-Myc, making it a more specific chemical probe for attributing cellular phenotypes to ERK5 kinase inhibition rather than off-target BET inhibition [7] [5].
Q3: How should I store this compound for long-term stability, and what is the shelf life? For the solid powder, desiccated storage at -20°C is suitable for 1-3 years [1]. For prepared stock solutions in DMSO, aliquot and store at -80°C, where they are typically stable for 6 months to 2 years [2]. Avoid repeated freeze-thaw cycles.
The table below summarizes the core quantitative data for this compound.
| Property | Description / Value |
|---|---|
| Primary Target & IC₅₀ | ERK5 (88 nM) [1] [2] |
| Secondary Target & IC₅₀ | LRRK2 (109 nM) [1] [2] |
| Common Stock Solution | 10 mM in DMSO [1] |
| Reported Working Concentrations | 1 - 10 µM (in cell-based assays) [3] [4] |
| Key Functional Outcome | Sensitizes cancer cells to TRAIL-induced apoptosis [3] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your guides.
This protocol is based on experiments in endometrial cancer (EC) and other cell lines [3].
This protocol demonstrates how this compound impairs the NF-κB pathway [4].
For your FAQs, the following points are essential to address.
Confirming Target Engagement: A key challenge in kinase inhibitor research is directly confirming that the drug is binding to its intended target within the complex cellular environment. A study describes a advanced technique using two-photon fluorescence anisotropy microscopy to measure drug-target engagement in live cells. While technically demanding, this method allows for quantitative, subcellular resolution imaging of binding events, which can resolve discrepancies between biochemical and cellular activity [5].
Off-Target Activity (Polypharmacology): this compound was specifically developed from a chemotype known to have activity against BRD4. While this compound is a kinase-selective chemical probe with significantly reduced BRD4 affinity, researchers should be aware of its potential off-target effect on LRRK2. Appropriate controls and experiments are necessary to confirm that observed phenotypes are due to ERK5 inhibition [6].
To help users understand the scientific basis for these experiments, here is a diagram of the core ERK5 signaling pathway targeted by this compound.
This compound is recognized in research as the first highly selective chemical probe for the ERK5 kinase [1] [2]. The table below summarizes its essential technical data for experimental planning.
| Property | Specification |
|---|---|
| CAS Number | 2250323-50-1 [1] [2] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [1] [2] |
| Molecular Weight | 612.76 g/mol [1] [2] |
| Primary Target (IC₅₀) | ERK5 (88 nM) [1] [2] |
| Other Targets (IC₅₀) | LRRK2 (109 nM) [1] [2] |
| Appearance | Light yellow to yellow solid powder [1] [2] |
| Solubility in DMSO | ~100 mg/mL (~163.2 mM) [1] |
| Recommended Storage | Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month) [1] |
A common application of this compound in cell-based assays is to sensitize cancer cells to death receptor agonists like TRAIL, which induces extrinsic apoptosis [3]. The diagram below illustrates the signaling pathway and mechanism of action through which this compound achieves this.
Experimental Workflow for TRAIL Sensitization Assay: This protocol is adapted from research in endometrial cancer (EC) and other TRAIL-resistant cell lines [3].
Here are solutions to common challenges you might encounter when using this compound.
| Challenge | Possible Cause | Suggested Solution |
|---|
| Low Solubility or Precipitation | Poor solubility in aqueous buffers; stock solution age or improper preparation. | - Use a fresh, sterile DMSO stock solution at the highest possible concentration (e.g., 10-25 mM) [1] [2].
FAQ Q1: What is the recommended solvent for preparing this compound stock solutions? A1: High-purity DMSO is the recommended solvent for preparing concentrated stock solutions (e.g., 10-100 mM). Aliquot and store these at -80°C to avoid freeze-thaw cycles and maintain stability [1] [2].
Q2: How do I prepare a working concentration of this compound for treating cells in culture? A2: The suppliers provide specific in vivo formulation protocols that can be adapted for cell culture. For example, to prepare a 2.5 mg/mL (4.08 mM) solution, you can sequentially add 100 µL of a 25 mg/mL DMSO stock to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally bring the volume to 1 mL with saline or your cell culture medium [1]. Always test the tolerance of your specific cell line to the co-solvents.
Q3: My research involves combination therapy. Does this compound synergize with other agents? A3: Yes, published studies show that this compound can synergize with other therapeutics. For example, it sensitizes cancer cells to standard chemotherapies like paclitaxel/carboplatin and is particularly effective in combination with death receptor agonists like TRAIL [4] [3] [5].
The table below consolidates key parameters from cited studies for easy reference when designing your experiments.
| Assay Type | Cell Lines Used | This compound Concentration Range | Key Readouts |
|---|---|---|---|
| Viability & TRAIL Sensitization | Endometrial (Ishikawa, AN3CA), Cervical (HeLa), NSCLC (A549) [3] | 1 - 10 µM (pre-treatment for 2-4h) [3] | MTT reduction, Annexin V staining, Caspase-8/3 cleavage [3] |
| Proliferation & Tumor Growth | Endometrial cancer cells, Xenograft models [4] [5] | Not specified in detail (in vivo studies) | Cell counting, Clonogenic assay, Tumor volume in mice [4] |
| Pathway Analysis (NF-κB) | Endometrial cancer cells [4] | Not specified in detail | Western blot for p65/RELA, NEMO/IKKγ [4] |
The table below summarizes the key quantitative data for JWG-071 from the supplier specifications.
| Property | Specification |
|---|---|
| CAS Number | 2250323-50-1 [1] [2] [3] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [1] [2] |
| Molecular Weight | 612.77 g/mol [1] [2] |
| Purity | ≥98% (HPLC) [3] |
| Physical Description | Light yellow to yellow (or white to beige) solid powder [1] [3] |
| Solubility in DMSO | ~100 mg/mL (~163.2 mM) [1] or 2 mg/mL [3] |
| IC₅₀ (ERK5) | 88 nM [1] [2] [4] |
| IC₅₀ (LRRK2) | 109 nM [1] [2] [3] |
| Storage (Powder) | -20°C [1] [2] or 2-8°C [3] |
| Storage (Solution) | -80°C for long-term (6 months to 1 year); -20°C for short-term (1 month) [1] [2] |
For in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions [1] [2].
For in vivo or cell-based studies, the DMSO stock solution must be further diluted into a physiologically compatible solvent system. Below are three recommended formulations, with sequential mixing being critical for success [1] [2].
Formulation 1: Aqueous Solution with Surfactant
Formulation 2: Aqueous Solution with Cyclodextrin
Formulation 3: Oil-Based Solution
Here are answers to frequently asked questions regarding this compound solution preparation and use.
The powder won't dissolve completely in pure DMSO.
My working solution becomes cloudy when I add the DMSO stock to the aqueous solvents.
I see a loss of activity in my cell assays after freezing and thawing my stock solution.
The experimental results are inconsistent between replicates.
To support your experimental design, the following diagram illustrates the primary signaling pathway targeted by this compound and its interaction with the Hedgehog/GLI pathway as identified in recent research [4].
This visualization shows that this compound inhibits ERK5, which is part of a pathway that can activate GLI transcription factors, suggesting potential for combination therapy in cancers like melanoma [4].
The following table summarizes the key stability and handling information for JWG-071 as provided by commercial suppliers and research literature [1] [2] [3].
| Parameter | Specification |
|---|---|
| CAS Number | 2250323-50-1 [1] [2] [3] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [1] [2] |
| Molecular Weight | 612.76 - 612.77 g/mol [1] [2] [3] |
| Physical Form | Light yellow to yellow solid powder [1] |
| Purity | ≥98% [1] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
| Storage (Solvent) | -80°C for 6 months or -20°C for 1 month [1] |
| Shipping Condition | Room temperature (stable for a few days during ordinary shipping) [1] |
This compound has good solubility in DMSO and can be prepared in various formulations for in vitro and in vivo studies.
Here are several validated formulations for preparing working solutions [1]:
| Formulation Name | Composition (add solvents sequentially) | Final Concentration (Example) |
|---|---|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.5 mg/mL (4.08 mM) |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.08 mM) |
| Formulation 3 | 10% DMSO + 90% Corn Oil | 2.5 mg/mL (4.08 mM) |
Example Protocol for 1 mL of Formulation 1 [1]:
This compound has been used in various biological assays. The protocols below can serve as a reference for your own experimental design.
Cell Viability Assay (MTT Assay)
Sensitization to Death Receptor Agonists
In Vivo Tumor Xenograft Studies
Here are solutions to common issues you might encounter when working with this compound.
| Issue | Possible Cause | Solution |
|---|---|---|
| Precipitation in Solution | Solution is too cold or stock solution is old. | Warm the solution gently and sonicate. Prepare fresh stock solution if necessary. For long-term storage, keep at -80°C and avoid repeated freeze-thaw cycles [1]. |
| Loss of Biological Activity | Compound degraded due to improper storage or repeated freeze-thaw cycles. | Use a fresh aliquot from powder stored at -20°C. Verify the activity with a positive control experiment [1]. |
| Unexpected Cytotoxicity in Combination Therapy | Synergistic effect with another agent. | This may be an intended experimental outcome. Titrate the concentrations of both this compound and the co-treatment agent (e.g., chemotherapy or TRAIL) to establish an effective and specific dose-response relationship [5]. |
To visualize the key decision points in handling this compound for your experiments, please refer to the following workflow:
This table summarizes the core biochemical and physical data for JWG-071, which is crucial for planning and troubleshooting experiments.
| Property | Specification / Value | Source / Context |
|---|---|---|
| Primary Target (IC₅₀) | ERK5 (88 nM) | [1] [2] [3] |
| Secondary Target (IC₅₀) | LRRK2 (109 nM) | [1] [2] [3] |
| Bromodomain Activity (IC₅₀) | BRD4 (1 μM) | [4] |
| Purity | ≥98% (HPLC) | [1] |
| Physical Form | White to beige or light yellow powder | [1] [2] |
| Solubility (Stock) | ~100 mg/mL (~163.2 mM) in DMSO | [2] |
| Recommended Storage | Powder: -20°C; Solution: -80°C (short-term: -20°C) | [2] [3] |
| Molecular Weight | 612.76 g/mol | [2] [3] |
| CAS Number | 2250323-50-1 | [2] [4] |
The following are specific methodologies where this compound has been successfully employed in recent scientific studies.
This protocol is adapted from a 2023 study investigating how ERK5 inhibition sensitizes cancer cells to death receptor agonists [5].
This protocol is from a 2022 study exploring the role of ERK5 in cell proliferation and survival [6].
Issue 1: Inconsistent Results or Off-Target Effects
Issue 2: Poor Solubility or Compound Precipitation
Issue 3: Lack of Expected Phenotypic Effect
The following diagram illustrates the core signaling pathway targeted by this compound and the experimental logic for its application in apoptosis sensitization, integrating the information from the protocols above.
Here is a summary of the key physical properties and recommended handling procedures for JWG-071.
| Property | Specification |
|---|---|
| Molecular Weight | 612.76 g/mol [1] [2] [3] |
| Molecular Formula | C₃₄H₄₄N₈O₃ [1] [2] |
| CAS Number | 2250323-50-1 [1] [4] [2] |
| Appearance | Light yellow to yellow solid [1] [3] |
| Solubility in DMSO | 100 mg/mL (~163.2 mM) [1] [3] |
| Recommended Stock Concentration | 10 mM (in DMSO) [1] |
Storage & Stability
The following table summarizes key experiments using this compound, primarily in cancer cell models.
| Experiment / Application | Cell Lines Used | Typical Working Concentration | Protocol Summary |
|---|
| Sensitization to TRAIL-induced Apoptosis [5] | Endometrial cancer (Ishikawa, AN3CA, etc.), HeLa, A549 | 1 - 10 µM (pre-treatment for 1-2 hours) | 1. Plate cells and allow to adhere for 24h. 2. Pre-treat with this compound. 3. Add recombinant TRAIL (e.g., 25-150 ng/mL). 4. Assess cell viability (MTT assay) or caspase-8/-3 activation (Western Blot) after 24h. | | Inhibition of HH/GLI Signaling [6] | Melanoma (A375, SSM2c), NIH/3T3 fibroblasts | 50 µM | 1. Treat cells with this compound. 2. Analyze GLI1/GLI2 protein levels and transcriptional activity (Western Blot, Luciferase reporter assay). 3. For 3D spheroid assays, treat and measure growth reduction. | | Induction of Autophagy & ER Stress [7] | HeLa, MiaPaCa-2, Ishikawa | 10 µM | 1. Treat cells with this compound in complete or starvation medium (0.5% FBS). 2. To monitor autophagic flux, pre-incubate with lysosomal inhibitors (E64d & Pepstatin A). 3. Analyze markers of ER stress (BiP, CHOP, ATF4) and autophagy (LC3-I/II) via Western Blot. |
This compound is a kinase-selective chemical probe that inhibits ERK5 (IC₅₀ = 88 nM) and LRRK2 (IC₅₀ = 109 nM) [1] [4]. Its mechanism leads to several critical phenotypic outcomes in cancer cells, and the signaling pathways involved can be visualized as follows:
Q1: What is the maximum recommended concentration for DMSO stock solutions of this compound? The solubility data indicates that you can prepare stock solutions as concentrated as 100 mg/mL (163.2 mM) in DMSO [1] [3]. For most in-vitro applications, a 10 mM stock solution is standard and recommended [1].
Q2: How should I handle this compound stock solutions to ensure stability?
Q3: Does this compound have any known off-target effects I should consider when designing experiments? Yes, researchers should be aware that this compound was developed from a scaffold that can also inhibit bromodomains like BRD4 [8]. However, this compound itself was optimized as a kinase-selective chemical probe for ERK5 over BRD4, making it a much more selective tool for deconvoluting ERK5 pharmacology [2] [8]. It also inhibits LRRK2, so this should be considered in your experimental model [1] [4].
| Inhibitor | Reported Characteristics | Key Contexts of Use (from search results) |
|---|---|---|
| JWG-071 | ERK5 inhibitor; sensitizes cancer cells to death-receptor agonists [1]. | Combined with TRAIL (TNF-related apoptosis-inducing ligand) to trigger apoptosis in endometrial, neuroblastoma, cervical, and lung cancer cells [1]. |
| AX15836 | ERK5 inhibitor; reduces GLI transcriptional activity [2]. | Used in studies exploring the Hedgehog/GLI signaling pathway in melanoma and its connection to the ERK5 pathway [2]. |
The search results describe standard protocols for using these inhibitors in cellular models, which are consistent with general practices in molecular pharmacology.
The following diagram illustrates the ERK5 signaling pathway, which is targeted by both this compound and AX15836, and its noted cross-talk with other critical cancer pathways.
The development of JWG-071 was a deliberate effort to create a selective ERK5 inhibitor from a chemical scaffold that originally showed dual activity against both kinases and bromodomains like BRD4 [1]. The table below summarizes its core selectivity profile and activity data.
| Target/Metric | Reported Activity (IC50 or Kd) | Experimental Method | Key Context |
|---|---|---|---|
| ERK5 | IC50 = 88 nM [2] | In vitro kinase assay [2] | Primary target; demonstrates potent inhibition. |
| LRRK2 | IC50 = 109 nM [2] | In vitro kinase assay [2] | A known off-target kinase within the intended profile [1]. |
| BRD4 Bromodomain | IC50 = 1 μM (for related, less selective analog JWG-115) [1] | AlphaScreen binding assay, Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF) [1] | This compound itself was designed for and achieves >10-fold selectivity over BRD4 [1]. |
The data in the table above was generated using standard biophysical and biochemical assays. Here is a brief overview of the key methodologies cited:
The high selectivity of this compound for kinases over bromodomains is governed by structural and atropisomeric factors [1].
To better contextualize the role of this compound in research, the following diagram outlines the ERK5 signaling pathway and a common experimental workflow for testing the inhibitor's effect on death receptor-induced apoptosis, as investigated in one of the studies [3].
This compound has been utilized in various studies to investigate the biological functions of ERK5:
The table below summarizes key pharmacological and profiling data for several ERK5 inhibitors, highlighting differences in selectivity and off-target activities that are critical for experimental design and interpretation.
| Inhibitor Name | Primary Target / Mechanism | Key Off-Target Activities / Notes | Representative Experimental EC50/IC50 (Cell-Based) | In Vivo Efficacy & Model |
|---|---|---|---|---|
| JWG-071 | ATP-competitive ERK5 inhibitor (IC50 = 88 nM) [1] | Minimal BET family protein inhibition; optimized from XMD8-92/XMD17-109 for higher selectivity [1]. | Anti-proliferative EC50 = 2.4 µM (MOLT4 cells) [1] | Impairs tumor growth in endometrial cancer mouse models; oral administration [2]. |
| XMD8-92 | ATP-competitive ERK5 inhibitor | Potent inhibition of BET family proteins (e.g., BRD4); observed anti-proliferative effects are largely off-target [1]. | Information missing | Used in combination studies in NRAS-mutant melanoma models [3]. |
| AX15836 | Selective ATP-competitive ERK5 inhibitor | No anti-proliferative or anti-inflammatory effects in some models; can cause paradoxical nuclear translocation and activation of ERK5 [1]. | Anti-proliferative EC50 >10 µM (MOLT4 cells) [1] | Information missing |
| BAY-885 | Selective ATP-competitive ERK5 inhibitor | No potent anti-proliferative effects reported in tested models [1]. | Anti-proliferative EC50 >10 µM (MOLT4 cells) [1] | Information missing |
| INY-05-128 (this compound-based degrader) | Heterobifunctional PROTAC degrader (via VHL E3 ligase) | Induces degradation of Aurora Kinase A (AURKA); anti-proliferative effect attributed to AURKA loss, not ERK5 degradation [1]. | DC50 (ERK5 degradation) = 281 nM; Anti-proliferative EC50 = 1.1 µM (MOLT4 cells) [1] | Information missing |
| INY-06-061 (Optimized degrader) | Heterobifunctional PROTAC degrader (via VHL E3 ligase) | Highly selective for ERK5; no degradation of BRD4 or AURKA [1]. | DC50 (ERK5 degradation) = 32 nM [1] | Acute degradation did not recapitulate anti-proliferative effects of genetic knockdown in several cancer cell lines [1]. |
The biological effects of these inhibitors are highly context-dependent. The following table outlines key experimental models and findings that demonstrate the utility and limitations of each compound.
| Inhibitor / Tool | Experimental Context & Model | Key Findings & Validation |
|---|
| This compound | - Aggressive Endometrial Cancer: Cell lines and mouse models [2].
For researchers seeking to replicate or design studies, here are detailed methodologies for key experiments cited in the literature.
1. Protocol: Combined MEK/ERK5 Inhibition in Melanoma Cells [3]
2. Protocol: Assessing GLI Transcriptional Activity After ERK5 Inhibition [4]
The diagrams below illustrate the ERK5 signaling pathway and the distinct mechanisms of action for different inhibitor modalities.
When selecting an ERK5 inhibitor for your study, consider these critical factors:
The following table summarizes the quantitative data available for JWG-071 from the search results. A full panel against dozens of kinases was not provided in the sources.
| Target | Reported IC₅₀ Value | Experimental Model | Citation |
|---|---|---|---|
| ERK5 (MAPK7) | 88 nM | In vitro kinase assay | [1] |
| LRRK2 | 109 nM | In vitro kinase assay | [1] |
| BRD4 | ~1 µM (JWG-115, a related analog) | AlphaScreen binding assay | [2] |
This compound was intentionally designed from a versatile kinase pharmacophore (benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones) to achieve a selective profile. Research indicates that distinct atropisomeric conformers of this scaffold allow it to recognize either kinase ATP-binding sites or the BRD4 acetyl-lysine binding site. This compound was optimized for kinase selectivity, steering away from the potent BRD4 activity observed in earlier leads like XMD11-50 and XMD17-26 [2].
This compound has been validated as a chemical probe in numerous cell-based and preclinical cancer models. The table below outlines key experimental findings.
| Cancer Model / Cell Line | Observed Effect of this compound | Citation |
|---|---|---|
| Endometrial Cancer (EC) | Reduces cell proliferation; impairs NF-κB pathway; sensitizes cells to standard chemo (paclitaxel/carboplatin). | [3] |
| Multiple Cancer Cell Lines | Sensitizes cells to extrinsic apoptosis induced by TRAIL, TNFα, and FasL. | [4] |
| Various Cancer Cell Lines | Induces autophagy-mediated cancer cell death by activating ER stress and the Unfolded Protein Response (UPR). | [5] |
To help you evaluate the supporting data, here are the methodologies for the key experiments cited in the results.
The diagram below outlines the position of ERK5 in the MAPK signaling cascade and a generalized workflow for testing an inhibitor like this compound.
JWG-071 was developed from a chemical scaffold that was found to unexpectedly inhibit BRD4. The following table summarizes its primary reported activities. [1]
| Target | Reported Activity | Role and Significance |
|---|---|---|
| ERK5 Kinase | IC50 = 88 nM [2] | Primary target; one of the first reported chemical probes for ERK5 kinase selectivity. [2] [1] [3] |
| LRRK2 Kinase | IC50 = 109 nM [2] | Secondary kinase target. [2] [1] |
| BRD4 Bromodomain | IC50 ≈ 1 μM [2] [1]; Kd = 192 nM (ITC) [1] | Off-target activity; demonstrates that some kinase inhibitors can have polypharmacology, also binding to bromodomains. [1] |
For context, the table below lists other BET inhibitors mentioned in the search results, though direct quantitative comparisons to this compound are not provided.
| Inhibitor Name | Primary Target / Profile | Reported Activity / Context |
|---|---|---|
| JQ1 | Pan-BET Bromodomain [4] [5] [6] | A well-characterized, potent BET inhibitor (Kd = 49 nM for BRD4) [1]; often used as a reference compound. |
| JWG-115 | BET-Selective [1] | A BET selective inhibitor (BRD4 IC50 = 1 μM) derived from the same scaffold as this compound. [1] |
| I-BET762 (Molibresib) | Pan-BET Bromodomain [6] | A clinical-stage BET inhibitor. [6] |
| Pelabresib (CPI-0610) | Pan-BET Bromodomain [7] | An investigational, oral BET inhibitor in clinical trials for myelofibrosis. [7] |
The key data for this compound comes from a 2018 study that detailed its discovery and characterization. [1] The experimental workflow used to profile this compound is summarized below.
Key Experimental Protocols:
This compound serves as an important tool compound with specific implications:
BET proteins are epigenetic "readers" that regulate gene transcription and are pursued as therapeutic targets in cancer and other diseases. [4] [8] [9] The following diagram illustrates the general mechanism of BET bromodomain function.
Most clinical-stage BET inhibitors are pan-BET or bromodomain-specific, designed to block acetyl-lysine binding. [4] [7] [6] this compound's activity is distinct, as it was primarily designed as a kinase inhibitor and its BET inhibition was a concurrent discovery. [1]
The table below summarizes the key experimental findings for JWG-071 and other referenced ERK5 inhibitors.
| Inhibitor Name | Target | Reported IC₅₀ / DC₅₀ (Cell-Free/Cellular) | Key Findings in Endometrial Cancer Models | Primary Experimental Evidence |
|---|
| This compound | ERK5 | Binding affinity (Kd/IC50): 88 nM [1] | • Reduces EC cell proliferation and tumor growth in mice [2] [3]. • Impairs NF-κB pathway via NEMO/IKKγ downregulation [2] [3]. • Synergizes with paclitaxel to reduce tumor xenograft growth [2] [3]. • Sensitizes EC cells to TRAIL-induced cytotoxicity [4]. | Cell viability (MTT), clonogenic assays, tumor xenograft growth, immunoblotting, caspase activation assays [4] [2] [3]. | | AX15836 | ERK5 | Information missing | • Sensitizes EC cells to TRAIL-induced cell death [4]. • No potent anti-proliferative effects reported in some cancer cell lines (EC50 >10 µM) [1]. | Cell viability assays, immunoblotting [4] [1]. | | XMD8-92 | ERK5 (non-selective) | Information missing | Shows anti-tumor efficacy in early studies; later found to have significant off-target activity against BET proteins (e.g., BRD4) [1]. | Early in vitro and in vivo models [1]. | | XMD17-109 | ERK5 & BET | Binding affinity (Kd/IC50): 162 nM [1] | Not specifically reported in EC models. Its heterobifunctional degrader (INY-05-091) induces degradation of ERK5, BRD4, and AURKA [1]. | Anti-proliferation assays, proteomics analysis [1]. | | INY-06-061 | ERK5 (degrader) | DC₅₀: 281 nM (in MOLT4 cells) [1] | Not tested in EC models. Acute pharmacological degradation of ERK5 did not recapitulate anti-proliferative effects of genetic knockdown in several cancer cell lines [1]. | Immunoblotting, anti-proliferation assays [1]. |
The key experiments validating this compound's efficacy in endometrial cancer models are outlined below.
Cell Viability and Proliferation Assays
In Vivo Tumor Xenograft Studies
Mechanism of Action Studies
The following diagrams illustrate the key signaling pathways implicated in this compound's mechanism of action and a generalized workflow for its preclinical drug testing.
The table below summarizes the core experimental data for JWG-071's activity against ERK5 and LRRK2, gathered from supplier documentation and research publications.
| Target Kinase | Reported IC₅₀ (nM) | Cellular Assay Type | Key Reported Selectivity Feature |
|---|---|---|---|
| ERK5 (MAPK7) | 88 nM [1] [2] [3] | In vitro kinase assay | First reported chemical probe for ERK5 kinase selectivity [2] [4]. |
| LRRK2 | 109 nM [1] [2] [3] | In vitro kinase assay | - |
The provided data offers some context on how these values were established:
When evaluating this compound for your research, consider the following points:
The diagram below illustrates the position of ERK5 in the MAPK signaling cascade and its documented role in resistance to cancer therapies, which is a key area of research for this compound application [6].
This pathway shows how ERK5 activation, triggered by various stimuli, can lead to the expression of pro-survival genes, contributing to resistance against other cancer drugs like BRAF or MEK inhibitors [6].
The table below summarizes the key inhibitory data available for this compound.
| Target | Reported IC50 (nM) | Experimental Context |
|---|---|---|
| ERK5 | 88 nM | Kinase-selective chemical probe activity [1]. |
| LRRK2 | 109 nM | Kinase-selective chemical probe activity [1]. |
The provided IC50 values establish this compound as a potent and kinase-selective chemical probe for ERK5 [1]. In cell-based studies, inhibitors like this compound are often used to investigate the biological function of their targets.
For example, in a study on NRAS-mutant melanoma, a different ERK5 inhibitor (XMD8-92) was used in combination with the MEK inhibitor Trametinib. The typical experimental workflow involved treating human melanoma cell lines with the drug combination and then using techniques like RNA-sequencing and DNA profiling to analyze the effects on cell cycle arrest and gene expression [2]. This illustrates how ERK5 inhibitor data is generated and applied in a research context.
ERK5 is a mitogen-activated protein kinase (MAPK) that regulates cell proliferation, survival, and angiogenesis. The following diagram illustrates the signaling pathway and therapeutic strategy of ERK5 inhibition, particularly in the context of NRAS-mutant melanoma.
Research shows that in certain cancers, such as NRAS-mutant melanoma, using a MEK inhibitor can trigger the activation of the ERK5 pathway as a resistance mechanism. Combining a MEK inhibitor with an ERK5 inhibitor can overcome this resistance, leading to a powerful suppression of tumor growth by inducing a sustained G1 cell cycle arrest, as shown in the pathway above [2].
The table below summarizes the key characteristics of JWG-071 and BIX02189 based on recent scientific publications.
| Characteristic | This compound | BIX02189 |
|---|---|---|
| Primary Target | ERK5 (MAPK7) [1] [2] | MEK5 (MAP2K5) [1] |
| Mechanism of Action | ATP-competitive inhibitor of the ERK5 kinase domain [3] | Inhibits upstream kinase MEK5, preventing its phosphorylation and activation of ERK5 [1] |
| Reported Experimental IC₅₀/Kd | Information not available in search results | Information not available in search results |
| Key Demonstrated Efficacy | Reduces cancer cell proliferation & sensitizes to TRAIL-induced apoptosis [2] | Reduces GLI transcription factor activity & melanoma spheroid growth [1] |
| Cellular Models Cited | Endometrial, lung, cervical, prostate cancer cells [2] | Melanoma cells (A375, SK-Mel-5, SSM2c), NIH/3T3 fibroblasts [1] |
| In Vivo Efficacy Data | Information not available in search results | Information not available in search results |
| Selectivity (vs. ERK1/2) | Described as a specific ERK5 inhibitor [2] | Known for high selectivity; also developed as MEK1/2 inhibitor (BIX02188) available [2] |
The distinct roles of this compound and BIX02189 in the MEK5/ERK5 pathway are illustrated below, along with summaries of key experimental methodologies.
BIX02189 in Hedgehog/GLI Signaling and Melanoma [1]
This compound in Sensitizing Cancer Cells to Apoptosis [2]